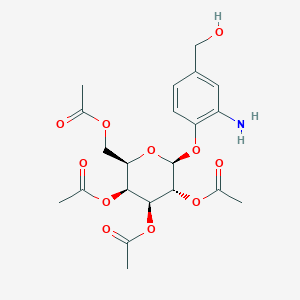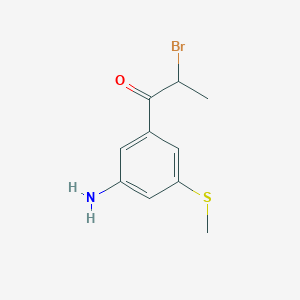![molecular formula C11H17N2O4S- B14057768 2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)
2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate is a chemical compound known for its role as a color developing agent in photographic processesThis compound is used in the development of color films, where it plays a crucial role in forming color dye molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate involves the reaction of 4-amino-3-methylphenyl ethylamine with ethylene oxide, followed by sulfonation with sulfuric acid. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Widely used in the photographic industry for color film development.
Mechanism of Action
The mechanism of action of 2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate involves its role as a developing agent in photographic processes. After reducing a silver atom in a silver halide crystal, the oxidized developing agent combines with a color coupler to form a color dye molecule. This process is crucial for the development of color images in photographic films .
Comparison with Similar Compounds
Similar Compounds
Color Developing Agent 1: Another developing agent used in photographic processes.
Color Developing Agent 2: Similar in function but with different chemical properties.
Color Developing Agent 4: Used in specific photographic processes with unique characteristics.
Uniqueness
2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate is unique due to its specific chemical structure, which provides optimal performance in color development processes. Its ability to form stable color dye molecules makes it a preferred choice in the photographic industry .
Properties
Molecular Formula |
C11H17N2O4S- |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[2-(4-amino-3-methylphenyl)ethylamino]ethyl sulfate |
InChI |
InChI=1S/C11H18N2O4S/c1-9-8-10(2-3-11(9)12)4-5-13-6-7-17-18(14,15)16/h2-3,8,13H,4-7,12H2,1H3,(H,14,15,16)/p-1 |
InChI Key |
PAKRTBVWAWXANG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)CCNCCOS(=O)(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



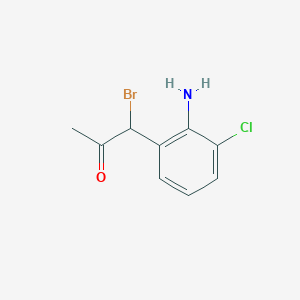
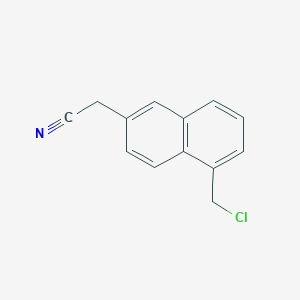


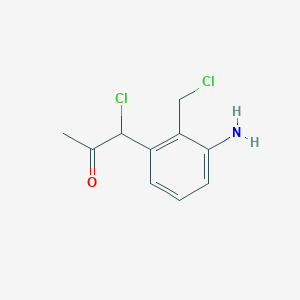
![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)

![Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B14057732.png)

